molecular formula C10H5F5O3 B14342464 4-[(1,2,3,3,3-Pentafluoroprop-1-en-1-yl)oxy]benzoic acid CAS No. 96210-33-2

4-[(1,2,3,3,3-Pentafluoroprop-1-en-1-yl)oxy]benzoic acid

Katalognummer: B14342464
CAS-Nummer: 96210-33-2
Molekulargewicht: 268.14 g/mol
InChI-Schlüssel: RWUFGHHPEXGZIM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-[(1,2,3,3,3-Pentafluoroprop-1-en-1-yl)oxy]benzoic acid is a fluorinated organic compound that features a benzoic acid moiety linked to a pentafluoropropenyl group via an ether linkage

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(1,2,3,3,3-Pentafluoroprop-1-en-1-yl)oxy]benzoic acid typically involves the reaction of 4-hydroxybenzoic acid with 1,2,3,3,3-pentafluoropropene under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the ether linkage between the benzoic acid and the pentafluoropropenyl group .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

4-[(1,2,3,3,3-Pentafluoroprop-1-en-1-yl)oxy]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The compound can be reduced to form alcohols or other reduced forms.

    Substitution: The fluorine atoms in the pentafluoropropenyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to ensure selectivity and efficiency.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the carboxylic acid group may yield benzoic acid derivatives, while substitution reactions can introduce various functional groups into the pentafluoropropenyl moiety.

Wissenschaftliche Forschungsanwendungen

4-[(1,2,3,3,3-Pentafluoroprop-1-en-1-yl)oxy]benzoic acid has several scientific research applications:

Wirkmechanismus

The mechanism of action of 4-[(1,2,3,3,3-Pentafluoroprop-1-en-1-yl)oxy]benzoic acid involves its interaction with specific molecular targets. The fluorinated moiety can enhance binding affinity to certain enzymes or receptors, potentially altering their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-[(1,2,3,3,3-Pentafluoroprop-1-en-1-yl)oxy]benzoic acid is unique due to its specific combination of a benzoic acid moiety and a pentafluoropropenyl group. This unique structure imparts distinct chemical and physical properties, making it valuable for specialized applications in various fields.

Eigenschaften

CAS-Nummer

96210-33-2

Molekularformel

C10H5F5O3

Molekulargewicht

268.14 g/mol

IUPAC-Name

4-(1,2,3,3,3-pentafluoroprop-1-enoxy)benzoic acid

InChI

InChI=1S/C10H5F5O3/c11-7(10(13,14)15)8(12)18-6-3-1-5(2-4-6)9(16)17/h1-4H,(H,16,17)

InChI-Schlüssel

RWUFGHHPEXGZIM-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC=C1C(=O)O)OC(=C(C(F)(F)F)F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.